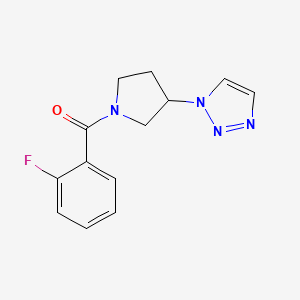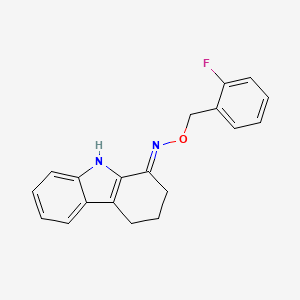
2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime” is a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, is a carbazole derivative with antimycobacterial activity . It has been shown to activate the CpxRA system by inhibiting the phosphatase activity .
Molecular Structure Analysis
The molecular formula of 2,3,4,9-tetrahydro-1H-carbazol-1-one is C12H11NO . The exact mass and monoisotopic mass are 185.084063974 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor .科学的研究の応用
Photocatalytic Transformations
Carbazole derivatives, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, have been recognized for their excellent redox windows, chemical stability, and broad applicability, making them attractive metal-free photocatalysts for various organic reactions. These compounds demonstrate significant potential in enhancing photocatalytic transformations, contributing to the development of sustainable and efficient synthetic methodologies (Shang et al., 2019).
Antioxidant and Antimicrobial Activities
Dibenzofuran- and carbazole-substituted oximes have been evaluated for their cytotoxic and antiplatelet activities, revealing that certain oxime derivatives possess potent inhibitory activities against platelet aggregation, indicating their potential in medicinal chemistry for the development of new therapeutic agents (Tai‐Chi Wang et al., 2004).
Antioxidant Properties
Butane-2,3-dionethiosemicarbazone, an oxime derivative, has been shown to exhibit significant antioxidant activity, including scavenging reactive species and inhibiting lipid peroxidation. These findings suggest the potential of oxime derivatives in developing antioxidant therapies (Puntel et al., 2009).
Compulsive Food Consumption
Research into the mechanisms of compulsive food consumption has involved the use of selective antagonists to orexin receptors, indicating a significant role of orexin-1 receptor mechanisms in binge eating. This suggests the potential therapeutic applications of carbazole derivatives in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Environmental and Biological Applications
Studies have also focused on the transformation of carbazole derivatives in wastewater treatment and their interactions with biological systems, highlighting the environmental significance and the complex behaviors of these compounds in various settings (Kaiser et al., 2014).
作用機序
2,3,4,9-tetrahydro-1H-carbazol-1-amines, a related class of compounds, have been shown to activate the CpxRA system by inhibiting the phosphatase activity . This mechanism of action could potentially be relevant to “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime”, but specific studies on this compound were not found in the search results.
将来の方向性
The future directions for research on “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(2-fluorobenzyl)oxime” could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in antimycobacterial therapy could be explored, given the reported activity of related compounds .
特性
IUPAC Name |
(E)-N-[(2-fluorophenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-16-9-3-1-6-13(16)12-23-22-18-11-5-8-15-14-7-2-4-10-17(14)21-19(15)18/h1-4,6-7,9-10,21H,5,8,11-12H2/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMGNRVKYDPQHH-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOCC3=CC=CC=C3F)C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OCC3=CC=CC=C3F)/C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)

![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)
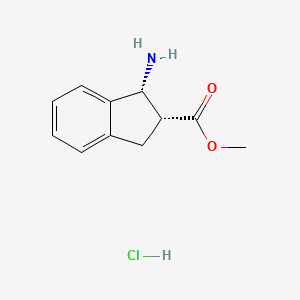

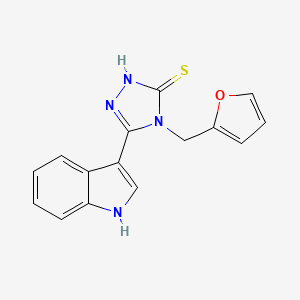
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)
![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)
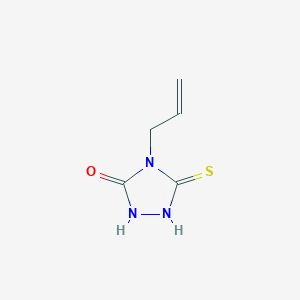
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)
![(3,5-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2598860.png)
